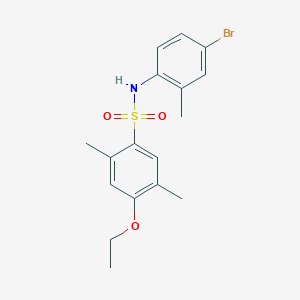

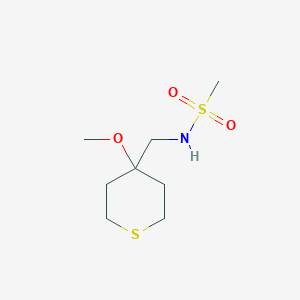

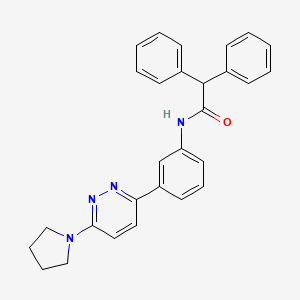

![molecular formula C19H13ClF3NO4S2 B2464459 N-(benzenesulfonyl)-N-[4-chloro-3-(trifluoromethyl)phenyl]benzenesulfonamide CAS No. 854035-98-6](/img/structure/B2464459.png)

N-(benzenesulfonyl)-N-[4-chloro-3-(trifluoromethyl)phenyl]benzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(benzenesulfonyl)-N-[4-chloro-3-(trifluoromethyl)phenyl]benzenesulfonamide is a chemical compound that belongs to the sulfonamide family. It is commonly referred to as BPTES, which is an acronym for its full chemical name. BPTES is a potent inhibitor of glutaminase, which is an enzyme involved in the metabolism of glutamine. Glutaminase plays a crucial role in cancer cell growth and proliferation, making BPTES a promising candidate for cancer therapy.

科学的研究の応用

Development of Nonsteroidal Progesterone Receptor Antagonists

N-(benzenesulfonyl)-N-[4-chloro-3-(trifluoromethyl)phenyl]benzenesulfonamide derivatives have been explored as a novel class of nonsteroidal progesterone receptor (PR) antagonists. These compounds, including the 3-trifluoromethyl derivative, have shown potent PR-antagonistic activity with high binding affinity and selectivity over the androgen receptor (AR), offering a new scaffold for developing selective PR modulators. Such antagonists are potential candidates for treating various diseases like uterine leiomyoma, endometriosis, breast cancer, and some psychiatric disorders due to PR's critical roles in the female reproductive system and other physiological processes (Yamada et al., 2016).

Chemical Transformations and Synthesis

The chemical versatility of this compound and its derivatives enables their application in various chemical transformations. For example, they react with acrylate esters via cleavage of the C−H bond at specific positions in the presence of catalyst systems to produce high-yield derivatives. Such reactions are pivotal in synthesizing diverse compounds with potential biological activities, showcasing the utility of these sulfonamides in organic synthesis and drug development processes (Miura et al., 1998).

Biological Screening for Antimicrobial and Enzyme Inhibition

This compound derivatives have been synthesized and evaluated for their biological potential, including antimicrobial activities against Gram-negative and Gram-positive bacteria. They have also been subjected to enzyme inhibition studies against lipoxygenase and chymotrypsin enzymes, displaying moderate to good activities. These findings underscore the potential therapeutic applications of these compounds in treating infections and inflammatory conditions (Aziz‐ur‐Rehman et al., 2014).

Schiff Base Synthesis and Characterization

Novel Schiff bases of this compound have been synthesized and characterized, offering insights into their structural and electronic properties. These compounds have been screened for enzyme inhibition potential, showing significant activity against enzymes like AChE and BChE. Such studies not only contribute to the understanding of these compounds' chemical properties but also highlight their potential as enzyme inhibitors, which could be beneficial in treating diseases like Alzheimer's (Kausar et al., 2019).

特性

IUPAC Name |

N-(benzenesulfonyl)-N-[4-chloro-3-(trifluoromethyl)phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13ClF3NO4S2/c20-18-12-11-14(13-17(18)19(21,22)23)24(29(25,26)15-7-3-1-4-8-15)30(27,28)16-9-5-2-6-10-16/h1-13H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNCQWCQHIMKWIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N(C2=CC(=C(C=C2)Cl)C(F)(F)F)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13ClF3NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-2-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid](/img/structure/B2464382.png)

![(3-(3-Benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2464391.png)

![methyl 5H,6H,7H-pyrrolo[3,4-d]pyrimidine-5-carboxylate dihydrochloride](/img/structure/B2464398.png)